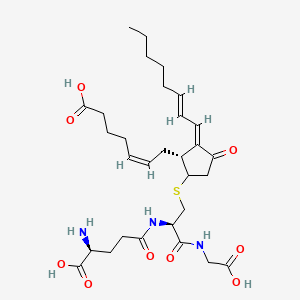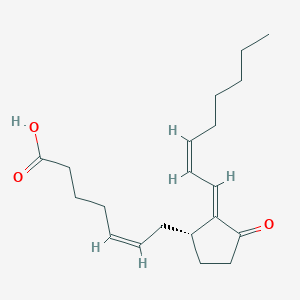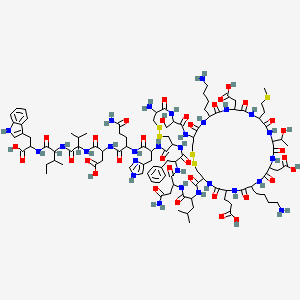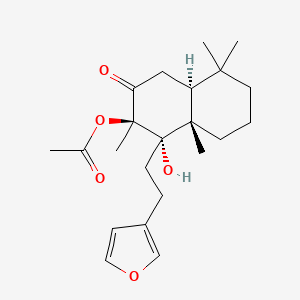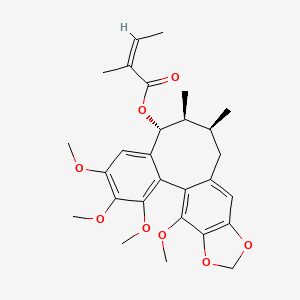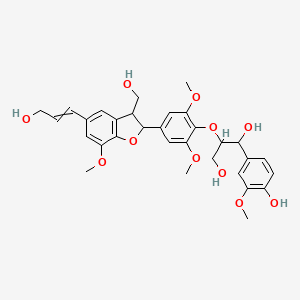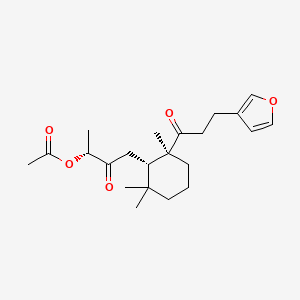
8-Acetoxy-15,16-epoxy-8,9-secolabda-13(16),14-diene-7,9-dione
Vue d'ensemble
Description
8-Acetoxy-15,16-epoxy-8,9-secolabda-13(16),14-diene-7,9-dione is a diterpenoid compound derived from the aerial parts of the plant Leonurus japonicus. This compound is known for its complex structure, which includes an epoxy group, an acetoxy group, and a secolabdane skeleton. It has garnered interest due to its potential biological activities and applications in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Acetoxy-15,16-epoxy-8,9-secolabda-13(16),14-diene-7,9-dione typically involves multiple steps starting from simpler diterpenoid precursors. Key steps include:
Epoxidation: Introduction of the epoxy group using peracids such as m-chloroperbenzoic acid (m-CPBA).
Acetylation: Addition of the acetoxy group through acetylation reactions using acetic anhydride and a catalyst like pyridine.
Cyclization and Rearrangement: Formation of the secolabdane skeleton through cyclization and rearrangement reactions, often under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound is less common due to its complex structure. extraction from natural sources like Leonurus japonicus is a feasible method. The plant material is typically subjected to solvent extraction, followed by chromatographic purification to isolate the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
8-Acetoxy-15,16-epoxy-8,9-secolabda-13(16),14-diene-7,9-dione undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can open the epoxy ring, leading to diol formation.
Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of diols.
Substitution: Formation of amides, thioesters, or other substituted derivatives.
Applications De Recherche Scientifique
8-Acetoxy-15,16-epoxy-8,9-secolabda-13(16),14-diene-7,9-dione has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of natural product-based pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 8-Acetoxy-15,16-epoxy-8,9-secolabda-13(16),14-diene-7,9-dione involves interaction with various molecular targets and pathways:
Molecular Targets: Enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX).
Pathways: Modulation of signaling pathways like NF-κB and MAPK, which are crucial in inflammation and cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
8-Hydroxy-15,16-epoxy-8,9-secolabda-13(16),14-diene-7,9-dione: Similar structure but with a hydroxy group instead of an acetoxy group.
8-Acetoxy-15,16-epoxy-8,9-secolabda-13(16),14-diene-7,9-diol: Contains an additional hydroxyl group.
Uniqueness
8-Acetoxy-15,16-epoxy-8,9-secolabda-13(16),14-diene-7,9-dione is unique due to its specific combination of functional groups and its secolabdane skeleton, which imparts distinct biological activities and chemical reactivity compared to its analogs.
This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines, offering potential for new discoveries and applications.
Propriétés
IUPAC Name |
[(2R)-4-[(1S,2S)-2-[3-(furan-3-yl)propanoyl]-2,6,6-trimethylcyclohexyl]-3-oxobutan-2-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O5/c1-15(27-16(2)23)18(24)13-19-21(3,4)10-6-11-22(19,5)20(25)8-7-17-9-12-26-14-17/h9,12,14-15,19H,6-8,10-11,13H2,1-5H3/t15-,19+,22+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMEPKEFHJNCARE-MPHOGZCYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)CC1C(CCCC1(C)C(=O)CCC2=COC=C2)(C)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)C[C@@H]1[C@@](CCCC1(C)C)(C)C(=O)CCC2=COC=C2)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301110520 | |
| Record name | 2-Butanone, 3-(acetyloxy)-1-[2-[3-(3-furanyl)-1-oxopropyl]-2,6,6-trimethylcyclohexyl]-, [1S-[1α(S*),2β]]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301110520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76475-32-6 | |
| Record name | 2-Butanone, 3-(acetyloxy)-1-[2-[3-(3-furanyl)-1-oxopropyl]-2,6,6-trimethylcyclohexyl]-, [1S-[1α(S*),2β]]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76475-32-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Butanone, 3-(acetyloxy)-1-[2-[3-(3-furanyl)-1-oxopropyl]-2,6,6-trimethylcyclohexyl]-, [1S-[1α(S*),2β]]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301110520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


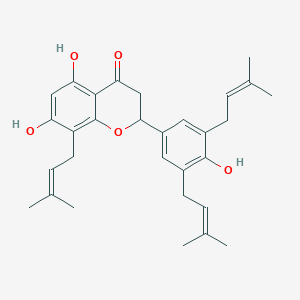
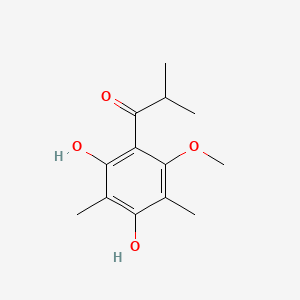
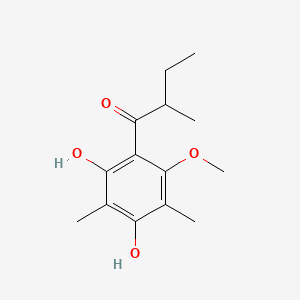
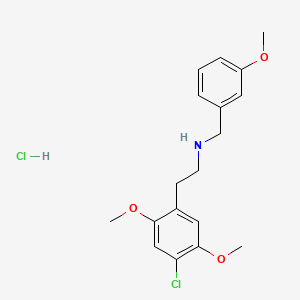
![Disodium;4-[(4-anilino-5-sulfonaphthalen-1-yl)diazenyl]-5-oxidonaphthalene-1-sulfonate](/img/structure/B593413.png)

